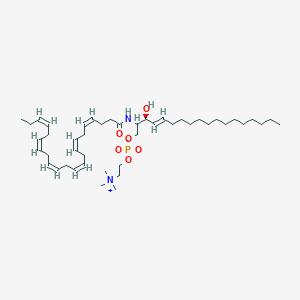

N-Docosahexaenoic sphingomyelin

Description

Properties

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological functions of DHA-containing sphingomyelin

An In-Depth Technical Guide on the Biological Functions of DHA-Containing Sphingomyelin

Authored by a Senior Application Scientist

Foreword

The intricate lipid composition of cellular membranes is fundamental to their function. Among the myriad of lipid species, sphingomyelins (SM) have long been recognized as critical structural components, particularly enriched in the nervous system. The incorporation of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA), into the sphingomyelin backbone gives rise to a unique molecular species with profound implications for cellular physiology and pathology. This guide provides a comprehensive technical overview of the , synthesizing current knowledge on its biophysical properties, metabolism, signaling roles, and involvement in health and disease. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating and functionally significant lipid.

The Unique Biophysical Signature of DHA-Containing Sphingomyelin in Cellular Membranes

Sphingomyelin, with its ceramide core and phosphocholine headgroup, is a key constituent of the plasma membrane, especially within specialized microdomains known as lipid rafts.[1][2][3][4][5][6] These rafts are ordered, tightly packed domains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[1][2][3][5][6]

The incorporation of DHA, a 22-carbon fatty acid with six double bonds, into the sphingomyelin structure dramatically alters its biophysical properties and its behavior within the membrane.[2][7][8][9] The highly flexible and unsaturated nature of the DHA acyl chain introduces a degree of molecular disorder.[2][9] This has several important consequences:

-

Modulation of Lipid Raft Organization: DHA can infiltrate and disorder the tightly packed, ordered environment of lipid rafts.[2] This infiltration can affect the localization and function of raft-associated proteins, thereby influencing signaling pathways that are initiated within these domains.[2]

-

Alteration of Membrane Fluidity: The presence of DHA-containing phospholipids, including sphingomyelin, increases membrane fluidity.[1][8] This is crucial for a variety of cellular processes, including neurotransmission, ion channel function, and synaptic plasticity.[1]

-

Phase Separation and Domain Formation: DHA-containing phospholipids exhibit a tendency to phase separate from cholesterol-rich domains, leading to the formation of distinct, disordered domains within the membrane.[9] This segregation is driven by the steric incompatibility between the rigid cholesterol molecule and the flexible DHA chain.[9]

These biophysical alterations are not mere structural curiosities; they form the basis for the profound functional roles of DHA-containing sphingomyelin in cellular signaling and physiology.

Metabolism and Regulation: A Nexus of Synthesis and Signaling

The cellular levels of DHA-containing sphingomyelin are tightly regulated through a balance of synthesis and degradation pathways, both of which are influenced by DHA availability.

De Novo Synthesis and Acyl Chain Remodeling

The synthesis of sphingomyelin begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form the sphingoid base, which is then acylated to produce ceramide.[10][11] Ceramide is subsequently transported to the Golgi apparatus, where sphingomyelin synthase transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin.[4][10][11] The incorporation of DHA into sphingomyelin likely occurs through the acylation of the sphingoid base with a DHA-containing fatty acyl-CoA or through remodeling of existing sphingomyelin species.

The Central Role of Sphingomyelinases and DHA-Mediated Inhibition

Sphingomyelin is catabolized by sphingomyelinases (SMases), which hydrolyze sphingomyelin to generate ceramide and phosphocholine.[12][13] There are different types of SMases (acid, neutral, and alkaline) with distinct subcellular localizations and functions.[13] The ceramide generated through this pathway is a potent second messenger involved in diverse cellular processes, including apoptosis, inflammation, and cell cycle arrest.[12][13][14][15]

A critical aspect of DHA's function is its ability to inhibit the activity of sphingomyelinases.[12][16] This inhibition has significant downstream consequences:

-

Reduced Ceramide Production: By inhibiting SMases, DHA effectively lowers the intracellular levels of pro-inflammatory and pro-apoptotic ceramide.[12][15][16]

-

Shifting the Sphingolipid Balance: The metabolism of ceramide can lead to the formation of other bioactive sphingolipids, such as sphingosine and sphingosine-1-phosphate (S1P).[1][15] While ceramide and sphingosine are often pro-apoptotic, S1P is generally pro-survival.[15] DHA's influence on ceramide levels can thus shift this critical balance towards cell survival and differentiation.[15]

The following diagram illustrates the central role of DHA in modulating the sphingomyelin-ceramide signaling axis.

Caption: Workflow for the analysis of DHA-containing sphingomyelin.

Protocol: Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from biological samples.

-

Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For 100 mg of tissue, use 3 ml of the solvent mixture.

-

Phase Separation: Add 1 ml of chloroform and 1 ml of water to the homogenate. Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Collection: The lower chloroform phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the protein interface.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C until analysis.

Protocol: Sphingomyelinase Activity Assay

This assay measures the activity of sphingomyelinase in cell or tissue lysates.

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer.

-

Substrate Addition: Add a fluorescently labeled sphingomyelin substrate to the lysate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., chloroform:methanol).

-

Extraction and Measurement: Extract the fluorescent ceramide product and measure its fluorescence using a fluorometer.

-

Data Analysis: Calculate the enzyme activity based on the amount of fluorescent product generated per unit of time and protein concentration.

Analytical Techniques

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for identifying and quantifying specific molecular species of DHA-containing sphingomyelin. [12]* Gas Chromatography (GC): GC-MS is used to analyze the fatty acid composition of total sphingomyelins after hydrolysis and derivatization to fatty acid methyl esters (FAMEs). [17]* Thin-Layer Chromatography (TLC): TLC can be used for the separation of lipid classes, including sphingomyelin, prior to further analysis. [18]

Future Directions and Therapeutic Potential

The study of DHA-containing sphingomyelin is a rapidly evolving field with significant therapeutic potential.

-

Therapeutic Targeting: The inhibition of sphingomyelinases to reduce ceramide production is a promising therapeutic strategy for diseases characterized by inflammation and apoptosis, such as diabetic retinopathy and neurodegenerative disorders. [16]* Nutritional Interventions: Dietary supplementation with DHA is a practical approach to increase the levels of DHA-containing lipids in the brain and retina, potentially preventing or mitigating the progression of neurological and visual disorders. [16][19]* Unanswered Questions: Future research should focus on elucidating the specific enzymes responsible for the synthesis of DHA-containing sphingomyelin, the precise mechanisms by which it is transported to and incorporated into different membranes, and its detailed interactions with membrane proteins.

Conclusion

DHA-containing sphingomyelin is far more than a simple structural lipid. It is a key modulator of membrane biophysics, a critical regulator of potent signaling molecules, and a vital player in the health and disease of the nervous and visual systems. Its ability to influence lipid raft organization, inhibit pro-inflammatory and pro-apoptotic pathways, and support neuronal and retinal function places it at a crucial intersection of nutrition, cell biology, and medicine. A deeper understanding of its biological functions will undoubtedly pave the way for novel therapeutic strategies aimed at preserving neurological and visual health.

References

-

Grimm, M. O. W., et al. (2011). The Impact of Cholesterol, DHA, and Sphingolipids on Alzheimer's Disease. PMC. [Link]

-

Opreanu, M., et al. (2007). Docosahexaenoic Acid (DHA 22:6n3) Inhibits Sphingomyelin Signaling Pathway and Ceramide Production in the Retina. Investigative Ophthalmology & Visual Science. [Link]

-

Busik, J. V., et al. (2009). Protective Effect of DHA In Retinal Vascular Degeneration and Neovascularization Is Through Sphingomyelinase Inhibition. Investigative Ophthalmology & Visual Science. [Link]

-

Stillwell, W., & Wassall, S. R. (2014). Molecular Disorder in Sphingomyelin Domains Increased with DHA and EPA Observed With Solid-State 2H NMR Spectroscopy. IU Indianapolis ScholarWorks. [Link]

-

Wang, S., et al. (2022). The nutritional functions of dietary sphingomyelin and its applications in food. Frontiers in Nutrition. [Link]

-

Aureli, M., et al. (2016). Exploring Sphingolipid Implications in Neurodegeneration. Frontiers in Neuroscience. [Link]

-

Li, Y., et al. (2023). Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity. MDPI. [Link]

-

Das, A., & Slotte, J. P. (2023). The functional role of sphingomyelin in cell membranes. ResearchGate. [Link]

-

Jimenez, A. J., et al. (2022). DHA-containing phospholipids control membrane fusion and transcellular tunnel dynamics. Journal of Cell Biology. [Link]

-

Pinal, C. S. (2010). Sphingomyelin and ceramide in brain aging, neuronal plasticity and neurodegenerative disorders. ResearchGate. [Link]

-

Iizuka-Hishikawa, Y., et al. (2017). Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells. Journal of Biological Chemistry. [Link]

-

Rotstein, N. P., et al. (2007). Docosahexaenoic Acid Promotes Photoreceptor Survival and Differentiation by Regulating Sphingolipid Metabolism. Investigative Ophthalmology & Visual Science. [Link]

-

Norris, G. H., & Blesso, C. N. (2017). Dietary Sphingomyelin Metabolism and Roles in Gut Health and Cognitive Development. Molecular Nutrition & Food Research. [Link]

-

Garcia-Arribas, A. B., et al. (2022). Role of DHA in a Physicochemical Study of a Model Membrane of Grey Matter. MDPI. [Link]

-

Mandal, M. N. A., & Anderson, R. E. (2010). Retinal Sphingolipids and Their Very-Long-Chain Fatty Acid–Containing Species. Investigative Ophthalmology & Visual Science. [Link]

-

Sinclair, A. J. (2019). Docosahexaenoic acid and the brain– what is its role? Asia Pacific Journal of Clinical Nutrition. [Link]

-

Wikipedia. (n.d.). Sphingomyelin. Wikipedia. [Link]

-

Nybond, S., et al. (2019). Sphingomyelin in High-Density Lipoproteins: Structural Role and Biological Function. PMC. [Link]

-

ResearchGate. (2019). DHA inhibits the CER production increased by LPS and PA. ResearchGate. [Link]

-

Avallone, R., et al. (2019). Omega-3 Fatty Acids and Neurodegenerative Diseases: New Evidence in Clinical Trials. MDPI. [Link]

-

Acharya, S., & Acharya, C. (2022). Phospholipids, Sphingolipids, and Cholesterol-Derived Lipid Mediators and Their Role in Neurological Disorders. MDPI. [Link]

-

Chakraborty, M., & Jiang, X. C. (2013). Sphingomyelin and its role in cellular signaling. Advances in Experimental Medicine and Biology. [Link]

-

ResearchGate. (2013). Sphingomyelin and Its Role in Cellular Signaling. ResearchGate. [Link]

-

Devle, H., et al. (2011). Rapid method for analysis of sphingomyelin by microwave derivatisation for gas chromatography–mass spectrometry. European Journal of Lipid Science and Technology. [Link]

-

MacPhee, D. J., & Armstrong, M. J. (2021). The impact of EPA and DHA on ceramide lipotoxicity in the metabolic syndrome. British Journal of Nutrition. [Link]

-

MacPhee, D. J., & Armstrong, M. J. (2021). The impact of EPA and DHA on ceramide lipotoxicity in the metabolic syndrome. PubMed. [Link]

-

ResearchGate. (2011). (PDF) Rapid method for analysis of sphingomyelin by microwave derivatisation for gas chromatography mass spectrometry. ResearchGate. [Link]

-

Kim, H. Y. (2007). Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol. PMC. [Link]

-

Das, U. N. (2016). Docosahexaenoic acid: one molecule diverse functions. Taylor & Francis Online. [Link]

-

ResearchGate. (2015). Application of thin-layer chromatography image analysis technique in quantitative determination of sphingomyelin. ResearchGate. [Link]

-

2250 Skincare. (2024). Skin Lipids 101: Ceramides and Their Partners. 2250 Skincare. [Link]

-

The Journal of Integrative Nutrition. (2016). The Biological Significance of DHA. The Journal of Integrative Nutrition. [Link]

-

Shaikh, S. R., et al. (2015). Oleic- and Docosahexaenoic Acid-Containing Phosphatidylethanolamines Differentially Phase Separate from Sphingomyelin. PMC. [Link]

Sources

- 1. The Impact of Cholesterol, DHA, and Sphingolipids on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 5. Sphingomyelin and its role in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.biologists.com [journals.biologists.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Oleic- and Docosahexaenoic Acid-Containing Phosphatidylethanolamines Differentially Phase Separate from Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The nutritional functions of dietary sphingomyelin and its applications in food [frontiersin.org]

- 11. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Phospholipids, Sphingolipids, and Cholesterol-Derived Lipid Mediators and Their Role in Neurological Disorders | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 18. researchgate.net [researchgate.net]

- 19. Omega-3 Fatty Acids and Neurodegenerative Diseases: New Evidence in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Docosahexaenoyl-Sphingomyelin in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-docosahexaenoyl-sphingomyelin (DHA-SM) represents a unique class of sphingolipids where the ubiquitous omega-3 fatty acid, docosahexaenoic acid (DHA), is integrated into the sphingomyelin backbone. This structural modification confers distinct biophysical properties to cell membranes, significantly influencing the formation and stability of lipid rafts—critical microdomains for signal transduction. This guide provides an in-depth exploration of the synthesis, metabolism, and profound impact of DHA-SM on cellular signaling pathways. We will dissect its role in modulating membrane-proximal signaling events, with a particular focus on its anti-inflammatory and neuroprotective effects. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of DHA-SM, offering a robust framework for researchers and drug development professionals investigating its therapeutic potential.

Introduction: The Significance of Acyl Chain Diversity in Sphingomyelin Function

Sphingomyelin (SM) is a fundamental component of mammalian cell membranes, particularly enriched in the plasma membrane and the myelin sheath surrounding nerve axons[1][2]. Beyond its structural role, SM and its metabolites, such as ceramide and sphingosine-1-phosphate, are pivotal players in a multitude of cellular signaling cascades that govern cell proliferation, differentiation, apoptosis, and inflammation[3][4][5]. The canonical structure of SM features a ceramide core (sphingosine linked to a fatty acid) and a phosphocholine headgroup[1][2][6]. While much of the historical focus has been on SM species containing saturated or monounsaturated fatty acids, there is a growing appreciation for the functional significance of polyunsaturated fatty acid (PUFA)-containing SM.

Docosahexaenoic acid (DHA, 22:6n-3) is the most abundant omega-3 PUFA in the brain and retina, where it is crucial for cognitive and visual function[7]. Its incorporation into phospholipids is well-known to alter membrane fluidity and the function of embedded proteins[8]. The presence of DHA within the sphingomyelin backbone to form DHA-SM introduces a molecule with unique structural and functional properties, largely due to the bulky and flexible nature of the DHA acyl chain[9]. This guide will illuminate the current understanding of DHA-SM, from its biochemical synthesis to its intricate involvement in shaping cellular signaling landscapes.

Biochemical Profile and Metabolism of DHA-Sphingomyelin

The synthesis of DHA-SM follows the general pathway of sphingomyelin biosynthesis, which primarily occurs in the endoplasmic reticulum and Golgi apparatus[1][2][6]. The process begins with the formation of a ceramide backbone. While the synthesis of DHA-containing ceramides has been a subject of investigation, it is understood that ceramide synthases can acylate sphingosine with DHA[3][10]. Subsequently, sphingomyelin synthase transfers a phosphocholine headgroup from phosphatidylcholine to the DHA-ceramide, yielding DHA-SM[6][11].

Metabolic Pathways of Sphingomyelin:

Caption: Synthesis and degradation pathways of DHA-Sphingomyelin.

The catabolism of DHA-SM is initiated by sphingomyelinases (SMases), which hydrolyze the phosphocholine headgroup to produce DHA-ceramide[6][11]. This DHA-ceramide can then be further metabolized by ceramidases to release sphingosine and DHA. These metabolites are themselves potent signaling molecules, contributing to the overall biological effects observed[5].

The Influence of DHA-SM on Membrane Biophysics and Lipid Raft Organization

The incorporation of DHA into sphingomyelin dramatically alters the biophysical properties of the cell membrane. The multiple double bonds in the DHA chain create a highly disordered and flexible structure that resists the tight packing typically observed with saturated acyl chains[9][12]. This has profound implications for the organization of lipid rafts.

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction[8]. The prevailing model suggests that DHA-containing phospholipids, due to their shape and poor interaction with cholesterol, tend to be excluded from these ordered raft domains[9][12]. However, emerging evidence indicates a more complex role for DHA. Studies have shown that DHA can actually increase the size of lipid rafts[12][13]. This is thought to occur because the localization of DHA to the surrounding non-raft regions effectively "pushes" sphingomyelin and cholesterol together, promoting the coalescence of smaller rafts into larger, more stable domains[13].

Caption: DHA-SM alters lipid raft size and composition.

This remodeling of lipid raft architecture by DHA-SM has significant consequences for cell signaling, as it can alter the spatial organization and interaction of receptors and downstream signaling proteins that are partitioned within or excluded from these domains[8][9].

DHA-SM in Key Cellular Signaling Pathways

The unique biophysical properties of DHA-SM translate into significant modulatory effects on various signaling cascades.

Anti-inflammatory Signaling

DHA is well-known for its anti-inflammatory properties. One mechanism by which DHA-SM contributes to this effect is through the modulation of the sphingomyelin-ceramide pathway. Studies have shown that DHA treatment can decrease the activity of both acid and neutral sphingomyelinases[14]. This reduction in sphingomyelinase activity leads to lower levels of pro-inflammatory ceramide[14]. By inhibiting the production of ceramide, a key mediator of inflammatory responses, DHA-SM can dampen inflammatory signaling cascades[14][15].

Apoptosis

The balance between ceramide and sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, with ceramide generally promoting apoptosis and S1P favoring cell survival[5]. The hydrolysis of sphingomyelin is a key source of ceramide during apoptosis[16]. By inhibiting sphingomyelinase activity, DHA-SM can shift this balance away from pro-apoptotic ceramide production[14]. Furthermore, the alteration of lipid raft integrity by DHA-SM can impact the clustering of death receptors, such as Fas/CD95, which is often a prerequisite for the initiation of the extrinsic apoptotic pathway[16]. However, it is important to note that the accumulation of sphingomyelin within lysosomes in certain disease states can also disrupt normal cellular trafficking and indirectly affect apoptosis signaling[17].

Neuronal Signaling and Neuroprotection

Given the high concentration of DHA and sphingolipids in the brain, DHA-SM is of particular interest in neuroscience[7][18]. The homeostasis of sphingolipids is essential for preventing the loss of synaptic plasticity and neurodegeneration[19]. Alterations in sphingolipid metabolism have been implicated in neurodegenerative diseases like Alzheimer's disease[7][19]. DHA itself has been shown to have neuroprotective effects, in part by reducing the production of amyloid-β (Aβ) peptides[7]. While the direct role of DHA-SM in this process is still under investigation, its ability to modulate membrane properties and signaling platforms within neurons suggests it is a key contributor to neuronal health and function.

Methodologies for the Study of DHA-Sphingomyelin

Investigating the specific roles of DHA-SM requires robust analytical and experimental techniques.

Lipid Extraction and Quantification

A crucial first step is the efficient extraction of lipids from biological samples.

Protocol: Lipid Extraction (Modified Folch Method)

-

Homogenization: Homogenize cell pellets or tissues in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.9% NaCl solution to induce phase separation.

-

Lipid Collection: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis.

Quantitative Analysis:

Mass spectrometry (MS)-based methods are the gold standard for the specific and sensitive quantification of DHA-SM.

| Analytical Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | High specificity and sensitivity; allows for quantification of individual molecular species. | Requires specialized equipment and expertise. |

| Shotgun Lipidomics | Direct infusion of the lipid extract into the mass spectrometer. | High-throughput; provides a global lipid profile. | Can suffer from ion suppression effects; may be less quantitative than LC-MS. |

| GC-MS | Gas chromatography-mass spectrometry of fatty acid methyl esters (FAMEs) after hydrolysis. | Provides fatty acid composition of total sphingomyelin. | Indirect measurement of DHA-SM; time-consuming sample preparation[20]. |

Experimental Workflow for Studying DHA-SM Function

Caption: A typical experimental workflow for investigating DHA-SM.

Therapeutic and Drug Development Perspectives

The unique ability of DHA-SM to modulate inflammation, apoptosis, and neuronal signaling makes it an attractive area for therapeutic intervention. The enzymes involved in its metabolism, such as sphingomyelin synthases and sphingomyelinases, represent potential drug targets[6][7].

Potential Therapeutic Applications:

-

Neurodegenerative Diseases: Dietary supplementation with DHA may increase the levels of DHA-SM in the brain, potentially offering a neuroprotective effect in conditions like Alzheimer's disease[4][7].

-

Inflammatory Disorders: Targeting sphingomyelinases to reduce the production of pro-inflammatory ceramides is a promising strategy for a range of inflammatory conditions[14].

-

Metabolic Diseases: Aberrant sphingomyelin metabolism is linked to conditions such as fatty liver disease and insulin resistance[4][6]. Modulating DHA-SM levels could have beneficial metabolic effects.

Conclusion and Future Directions

N-docosahexaenoyl-sphingomyelin is emerging as a critical lipid species with distinct roles in structuring cell membranes and regulating signal transduction. Its influence on lipid raft organization provides a compelling mechanism through which dietary DHA can exert its profound effects on cellular health. Future research should focus on elucidating the precise protein-lipid interactions that are governed by DHA-SM and exploring the therapeutic potential of modulating its metabolism in a variety of disease contexts. The development of more sophisticated analytical tools will be paramount in unraveling the complex and dynamic roles of this fascinating molecule.

References

- Current time information in Karachi, PK. Google.

- Shaikh, S. R., et al. (2018). Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(10).

- Rockett, B. D., et al. (n.d.). Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation. Journal of Immunology.

- Stillwell, W. (2016). The role of polyunsaturated lipids in membrane raft function. Taylor & Francis Online.

- Shaikh, S. R., et al. (2018). Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation. ResearchGate.

- Metabolism of DHA and EPA to SPMs through enzymatic transformation. ResearchGate.

- Mattioli, S., et al. (n.d.). Modulation of membrane lipid raft by omega-3 fatty acids and possible functional implication in receptor tyrosine-kinase. Mattioli 1885.

- Opreanu, M., et al. (2007). Docosahexaenoic Acid (DHA 22:6n3) Inhibits Sphingomyelin Signaling Pathway and Ceramide Production in the Retina. Investigative Ophthalmology & Visual Science.

- Morigaki, E., et al. (1998). Syntheses of Sphingomyelins and Ceramides Bearing a Docosahexaenoyl or Arachidonoyl Group. J-STAGE.

- Sphingomyelin Metabolism: Implications in Disease and Health. Creative Proteomics.

- Grimm, M. O. W., et al. (n.d.). The Impact of Cholesterol, DHA, and Sphingolipids on Alzheimer's Disease. PMC.

- Wang, Y., et al. (2022). The nutritional functions of dietary sphingomyelin and its applications in food. Frontiers.

- Fernando, W. M. A. D. B., et al. (2022). The Role of Dietary Lipids in Cognitive Health: Implications for Neurodegenerative Disease. MDPI.

- Park, W. J., et al. (n.d.). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. PMC.

- Merrill, A. H., Jr., & Jones, D. D. (1990). An update of the enzymology and regulation of sphingomyelin metabolism. PubMed.

- Rotter, S., et al. (2013). Sphingomyelin in High-Density Lipoproteins: Structural Role and Biological Function. MDPI.

- Zhang, Y., et al. (2025). Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity. MDPI.

- Sphingolipid signaling pathway. CUSABIO.

- Mattson, M. P. (2025). Sphingomyelin and ceramide in brain aging, neuronal plasticity and neurodegenerative disorders. ResearchGate.

- Cífková, E., et al. (n.d.). Recent Analytical Methodologies in Lipid Analysis. PMC.

- Sillence, D. J. (n.d.). Apoptosis and signalling in acid sphingomyelinase deficient cells. PMC.

- Gault, C. R., & Obeid, L. M. (2022). Exploring Sphingolipid Implications in Neurodegeneration. Frontiers.

- Liu, Y., et al. (n.d.). Docosahexaenoic acid antagonizes the boosting effect of palmitic acid on LPS inflammatory signaling by inhibiting gene transcription and ceramide synthesis. PLOS ONE.

- Green, D. R. (n.d.). Apoptosis and Sphingomyelin Hydrolysis: The Flip Side. PMC.

- Devle, H., et al. (2011). Rapid method for analysis of sphingomyelin by microwave derivatisation for gas chromatography–mass spectrometry. European Journal of Lipid Science and Technology.

- Sphingomyelin. Wikipedia.

- Morigaki, E., et al. (1998). Syntheses of Sphingomyelins and Ceramides Bearing a Docosahexaenoyl or Arachidonoyl Group. PubMed.

- What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health. MetwareBio.

Sources

- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 2. What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health - MetwareBio [metwarebio.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | The nutritional functions of dietary sphingomyelin and its applications in food [frontiersin.org]

- 5. cusabio.com [cusabio.com]

- 6. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]

- 7. The Impact of Cholesterol, DHA, and Sphingolipids on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mattioli1885journals.com [mattioli1885journals.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Syntheses of Sphingomyelins and Ceramides Bearing a Docosahexaenoyl or Arachidonoyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Docosahexaenoic acid antagonizes the boosting effect of palmitic acid on LPS inflammatory signaling by inhibiting gene transcription and ceramide synthesis | PLOS One [journals.plos.org]

- 16. Apoptosis and Sphingomyelin Hydrolysis: The Flip Side - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis and signalling in acid sphingomyelinase deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]

- 20. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

physical properties of membranes with N-Docosahexaenoic sphingomyelin

An In-depth Technical Guide to the Physical Properties of Membranes with N-Docosahexaenoic Sphingomyelin

Executive Summary

The incorporation of docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, into the N-acyl chain of sphingomyelin (SM) creates a unique lipid species, this compound (DHA-SM). This guide elucidates the profound impact of DHA-SM on the physical properties of lipid membranes. Due to the steric hindrance and high conformational flexibility of its polyunsaturated acyl chain, DHA-SM acts as a potent modulator of membrane architecture. It disrupts the ordered packing characteristic of saturated sphingolipids, enhances membrane fluidity, and drives lateral phase separation. This leads to the formation of cholesterol-poor, liquid-disordered (Ld) domains alongside the canonical liquid-ordered (Lo) domains of traditional lipid rafts. These structural alterations have significant downstream consequences for the function of membrane-associated proteins and signaling pathways. This document provides a comprehensive overview of these properties, details the advanced biophysical techniques used for their characterization, and discusses the implications for cell biology and therapeutic development.

The Molecular Anomaly: Understanding DHA-Sphingomyelin's Structure

Sphingomyelin is a cornerstone of the plasma membrane's outer leaflet, renowned for its saturated N-acyl chains that facilitate tight packing with cholesterol to form ordered, gel-like domains known as lipid rafts.[1] The introduction of DHA, with its six cis double bonds, into the N-acyl position fundamentally alters this paradigm.

The DHA chain's multiple double bonds prevent it from adopting the linear, all-trans conformation of a saturated chain. Instead, it exists in a spectrum of highly flexible, bent, and helical conformations, effectively creating a "cone" or "pyramid" shape with a wide hydrophobic base.[2] This unique geometry has two immediate and critical consequences:

-

Disruption of Acyl Chain Packing: The bulky, disordered nature of the DHA chain sterically hinders the close, van der Waals-favorable packing that is the hallmark of saturated sphingomyelin and cholesterol interactions.[2] This inherently increases the fluidity of the membrane environment where DHA-SM is present.[3][4]

-

Unfavorable Interaction with Cholesterol: The rigid, planar structure of cholesterol interacts poorly with the highly flexible and dynamic DHA chain.[2][5][6] This energetic aversion is a primary thermodynamic driving force for the lateral segregation of these lipids within the membrane plane.[5][6]

A New Membrane Landscape: Phase Behavior and Domain Remodeling

The unique molecular properties of DHA-SM are potent drivers of large-scale membrane reorganization, primarily through the promotion of lateral phase separation.[2][5][7][8] Unlike membranes composed of saturated SM and cholesterol which form uniform liquid-ordered (Lo) phases, the introduction of DHA-containing lipids leads to the coexistence of distinct domains.

-

DHA-Rich, Liquid-Disordered (Ld) Domains: DHA-SM, along with other DHA-containing phospholipids, preferentially segregates into domains that are highly fluid and depleted of cholesterol.[2][3][5] These non-raft domains exhibit distinct physical properties, including reduced thickness and increased permeability.[2]

-

Modulation of Liquid-Ordered (Lo) "Raft" Domains: The presence of DHA-containing lipids actively remodels the surrounding SM/cholesterol-rich Lo domains. Studies using model membranes have shown that DHA-containing phospholipids can increase the size of these raft-like domains.[7][9][10][11] While DHA itself has a strong aversion to cholesterol, some evidence suggests that DHA-containing lipids can still infiltrate the periphery of Lo domains, thereby altering their composition, molecular order, and stability.[10][11][12]

This remodeling of membrane domains from homogenous or nanoscale assemblies into larger, more distinct phases has profound implications for cellular signaling, as the spatial organization of receptors and enzymes is critical for their function.[2][7]

Characterizing the Biophysical Signature: Methodologies and Insights

A suite of advanced biophysical techniques is required to fully characterize the physical properties of membranes containing DHA-SM. Each method provides a unique window into the molecular and macroscopic behavior of these complex systems.

Thermotropic Phase Behavior: Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is the gold standard for studying the energetics of lipid phase transitions.[13][14] It directly measures the heat absorbed by a lipid sample as it transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. By observing shifts in the transition temperature (Tm) and changes in the transition enthalpy (ΔH), we can quantify how DHA-SM disrupts the collective behavior of the lipid matrix.

Insights Gained: In a mixed membrane, the presence of DHA-SM is expected to significantly lower and broaden the main phase transition of the saturated sphingomyelin component. This indicates a decrease in the cooperativity of the transition, a direct consequence of the packing disruption caused by the bulky DHA chain.

Experimental Protocol: DSC Analysis of Lipid Vesicles

-

Lipid Preparation: Prepare a lipid mixture of known molar ratios (e.g., 95:5 N-palmitoyl-sphingomyelin:DHA-SM) by co-dissolving the lipids in a chloroform/methanol solvent.

-

Film Formation: Dry the lipid solution under a stream of nitrogen gas to form a thin film on the bottom of a glass vial. Further dry under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration & Vesicle Formation: Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing vigorously above the Tm of the highest-melting lipid. This creates multilamellar vesicles (MLVs).

-

Sample Loading: Accurately load a precise amount of the MLV suspension into a DSC sample pan. Load an identical volume of pure buffer into the reference pan.

-

Data Acquisition: Place the pans in the calorimeter and initiate a temperature scan (e.g., from 10°C to 70°C at a rate of 1°C/min). Record the differential power required to maintain a zero temperature difference between the sample and reference pans.[15][16]

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to phase transitions. Analyze the onset temperature, peak maximum (Tm), and the integrated area of the peak (enthalpy).

Diagram: DSC Experimental Workflow

Caption: Workflow for analyzing lipid phase transitions using Differential Scanning Calorimetry.

Nanoscale Imaging and Mechanics: Atomic Force Microscopy (AFM)

Causality Behind Experimental Choice: AFM provides unparalleled real-space imaging of membrane surfaces at sub-nanometer resolution, allowing for the direct visualization of phase-separated domains.[17] Crucially, it also operates as a force probe, enabling the measurement of mechanical properties like membrane stiffness and thickness with piconewton force sensitivity.[17][18]

Insights Gained:

-

Topography: In a phase-separated supported lipid bilayer (SLB), AFM imaging reveals distinct height differences between domains. The more tightly packed Lo domains (rich in saturated SM and cholesterol) are typically taller (thicker) than the fluid, DHA-SM-rich Ld domains.[19][20]

-

Force Spectroscopy: By performing force measurements, one can determine the "breakthrough force"—the force required for the AFM tip to puncture the bilayer. Ld domains, being less ordered and more fluid, exhibit a significantly lower breakthrough force than the robust Lo domains.[19]

Experimental Protocol: AFM of Supported Lipid Bilayers (SLBs)

-

Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) from the desired lipid mixture (e.g., DOPC:DHA-SM:Cholesterol) by sonication or extrusion.

-

SLB Formation: Cleave a fresh mica substrate. Deposit the SUV suspension onto the mica surface in the presence of a divalent cation buffer (e.g., containing Ca²⁺). The vesicles will adsorb, rupture, and fuse to form a continuous, single lipid bilayer on the substrate.[19]

-

AFM Imaging: Mount the SLB sample in the AFM fluid cell, ensuring it remains hydrated. Engage the cantilever tip with the surface and begin scanning in a soft-contact or tapping mode to generate a topographic image.

-

Force Spectroscopy: Position the AFM tip over specific locations corresponding to the Ld and Lo domains identified in the image. Perform force-distance cycles: ramp the cantilever towards the surface until it punctures the bilayer, then retract.

-

Data Analysis:

-

From the image, measure the height difference between the two phases using cross-sectional analysis.[21]

-

From the force curves, identify the sharp drop in force corresponding to the tip breakthrough and quantify the peak force value.

-

Diagram: AFM Experimental Workflow

Caption: Workflow for imaging and mechanical analysis of membranes using Atomic Force Microscopy.

Membrane Structure and Thickness: X-ray Diffraction (XRD)

Causality Behind Experimental Choice: XRD is a powerful, non-invasive technique for determining the average structural parameters of lipid bilayers in a hydrated, multilamellar stack.[22] It provides precise measurements of the lamellar repeat distance (d-spacing), which includes the bilayer and the intervening water layer, allowing for the calculation of the bilayer's thickness.

Insights Gained: The incorporation of DHA-SM is expected to decrease the overall bilayer thickness.[2] This is because the disordered DHA chains do not extend as fully as saturated chains and create a less compact structure. X-ray diffraction can precisely quantify this thinning effect, even at low concentrations of the polyunsaturated lipid.[23]

Experimental Protocol: Small-Angle X-ray Diffraction (SAXD) of Multilamellar Stacks

-

Sample Preparation: Prepare hydrated lipid samples as described for DSC (MLVs), but concentrate the lipid paste via centrifugation to form a well-ordered, hydrated stack.

-

Sample Loading: Load the lipid paste into a thin-walled quartz capillary tube and seal the ends.

-

Data Acquisition: Mount the capillary in a temperature-controlled stage on the X-ray beamline. Expose the sample to a collimated X-ray beam (synchrotron sources are preferred for high flux and resolution).

-

Scattering Pattern Collection: Record the scattered X-rays on a 2D detector. The resulting pattern for a lamellar phase will show a series of concentric rings corresponding to different orders of diffraction.

-

Data Analysis:

-

Integrate the 2D pattern to obtain a 1D plot of intensity versus scattering vector, q (q = 4πsin(θ)/λ).

-

Identify the positions of the Bragg peaks (qn).

-

Calculate the lamellar d-spacing using the formula: d = 2πn/qn, where n is the order of the peak.

-

From the d-spacing and knowledge of the lipid concentration, the bilayer thickness can be modeled and calculated.[24]

-

Molecular Order and Domain Composition: Solid-State ²H NMR Spectroscopy

Causality Behind Experimental Choice: Solid-state deuterium (²H) NMR is uniquely sensitive to the motional averaging of C-²H bonds within the lipid acyl chains. This allows for a quantitative measurement of the segmental order parameter (SCD), which describes the orientational order of the chain at a specific carbon position. It is the most direct method for measuring molecular order within a membrane.[10]

Insights Gained: By using specifically deuterated lipids (e.g., N-palmitoyl-d31-sphingomyelin), one can directly probe the environment of the SM molecules. In a mixed membrane with DHA-SM, ²H NMR spectra can resolve two distinct spectral components: a highly ordered component from SM in the Lo domains and a less ordered component from SM in the DHA-rich Ld domains. This technique not only confirms the disordering effect of DHA but can also be used to calculate the relative population of the lipid in each domain, thus determining the domain composition.[10][11][12]

Summary of Physical Properties and Broader Implications

The collective evidence from these biophysical techniques paints a clear picture of DHA-SM as a significant modulator of membrane properties.

Table 1: Comparative Physical Properties of Membrane Domains

| Property | Saturated SM / Cholesterol Domain (Lo) | DHA-SM Rich Domain (Ld) | Primary Characterization Technique |

| Molecular Order | High | Low | ²H NMR Spectroscopy |

| Lipid Packing | Tight, Ordered | Loose, Disordered | X-ray Diffraction, ²H NMR |

| Membrane Thickness | Thicker | Thinner | AFM, X-ray Diffraction |

| Fluidity | Low (Gel-like) | High (Fluid) | Fluorescence Recovery After Photobleaching (FRAP) |

| Mechanical Stiffness | High (High Breakthrough Force) | Low (Low Breakthrough Force) | Atomic Force Microscopy (AFM) |

| Cholesterol Content | High | Low / Depleted | ²H NMR, FRET |

Diagram: Influence of DHA-SM on Membrane Organization

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. The Impact of Cholesterol, DHA, and Sphingolipids on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esterification of Docosahexaenoic Acid Enhances Its Transport to the Brain and Its Potential Therapeutic Use in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleic- and Docosahexaenoic Acid-Containing Phosphatidylethanolamines Differentially Phase Separate from Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic Acid Enhances Segregation of Lipids between Raft and Nonraft Domains: 2H-NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase Diagram of a Polyunsaturated Lipid Mixture: brain sphingomyelin/1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine/cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DHA Modifies the Size and Composition of Raftlike Domains: A Solid-State 2H NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysj.org [biophysj.org]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ucm.es [ucm.es]

- 16. A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. aps.anl.gov [aps.anl.gov]

- 23. Effects of Low Concentrations of Docosahexaenoic Acid on the Structure and Phase Behavior of Model Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. X-ray diffraction and calorimetric study of N-lignoceryl sphingomyelin membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paradox of Order and Chaos: N-Docosahexaenoic Sphingomyelin as a Membrane Domain Modulator

Executive Summary

In the landscape of membrane lipidomics, N-docosahexaenoyl sphingomyelin (DHA-SM) represents a biophysical paradox. Classical sphingomyelins (SM), typified by N-palmitoyl SM (16:0-SM), are the architects of membrane order, partnering with cholesterol to form rigid, liquid-ordered (

This guide analyzes the unique impact of DHA-SM on membrane fluidity. Unlike standard SMs that stabilize rafts, DHA-SM acts as a "raft breaker" or domain remodeler. It introduces extreme disorder into the hydrophobic core while retaining the hydrogen-bonding capacity of the sphingosine backbone. This duality makes DHA-SM a critical tool for researchers studying the modulation of G-protein coupled receptors (GPCRs), retinal membrane dynamics, and the design of liposomal drug delivery systems requiring tunable release profiles.

Molecular Architecture: The Structural Conflict

To understand the impact of DHA-SM, one must first appreciate the structural conflict embedded within the molecule. It is a chimera of two opposing biophysical forces.

The "Push-Pull" Mechanism

-

The Anchor (Order): The sphingosine backbone and phosphocholine headgroup possess high interfacial polarity and hydrogen-bonding capabilities (specifically the 3-OH and 2-amide groups). This region drives the molecule toward the ordered phase and cholesterol association.

-

The Disruptor (Chaos): The N-linked DHA chain contains six cis-double bonds. These unsaturations create a "kinked" and highly flexible volume that sweeps out a cone shape in the bilayer center, strictly prohibiting tight packing.

Table 1: Comparative Biophysics of Sphingomyelins

| Feature | N-Palmitoyl SM (16:0) | N-Docosahexaenoyl SM (22:6) |

| Phase Transition ( | ~41°C (Gel to Liquid Crystal) | < 0°C (Inferred Fluid Phase) |

| Cholesterol Affinity | High (Forms | Low/Exclusionary |

| Molecular Shape | Cylindrical | Inverted Cone |

| Membrane Impact | Increases thickness & rigidity | Decreases thickness & increases fluidity |

| Lateral Diffusion | Slow ( | Fast (resembles PC-DHA) |

Biophysical Impact on Membrane Dynamics[1]

The introduction of DHA-SM into a phospholipid bilayer fundamentally alters the lateral pressure profile .

Cholesterol Exclusion and Raft Disruption

Standard SM serves as a "sink" for cholesterol, shielding it from water via the "Umbrella Model." However, the rapid conformational changes of the DHA chain in DHA-SM create steric incompatibility with the rigid, planar steroid ring of cholesterol.

-

Mechanism: The DHA chain requires a larger cross-sectional area in the bilayer core. Cholesterol requires a low-volume, ordered partner.

-

Result: DHA-SM segregates away from cholesterol-rich domains.[1] If DHA-SM is forced into a raft (e.g., by high concentration), it destabilizes the

phase, lowering the energy barrier for protein diffusion and potentially "unlocking" signaling pathways inhibited by rigid domains.

Visualization of Pathway Dynamics

Figure 1: The divergent pathways of Standard SM vs. DHA-SM in membrane organization. Note the "Steric Clash" preventing DHA-SM from stabilizing cholesterol domains.

Experimental Protocols: Synthesis & Validation

Since N-DHA-SM is not a standard catalog item for many suppliers, and its oxidation potential is high, rigorous handling protocols are required.

Protocol: Semi-Synthesis of N-DHA-SM

Objective: Convert commercially available Egg-SM into N-DHA-SM via deacylation/reacylation.

Reagents:

-

Sphingosylphosphorylcholine (SPC) (derived from acid hydrolysis of Egg-SM).

-

Docosahexaenoic Acid (DHA) (High purity >99%).

-

DCC (N,N'-Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine).

-

Critical: All steps must be performed under Argon/Nitrogen gas to prevent DHA oxidation.

Workflow:

-

Coupling: Dissolve SPC (1 eq) and DHA (1.2 eq) in dry chloroform/methanol (2:1).

-

Activation: Add DCC (1.5 eq) and DMAP (catalytic). Stir at 25°C for 12h in the dark (DHA is light sensitive).

-

Purification: Evaporate solvent. Resuspend in CHCl3. Wash with 0.1M HCl (remove DMAP), then water.

-

Isolation: Purify via silica gel column chromatography (CHCl3/MeOH gradient).

-

Storage: Store at -80°C in CHCl3 with 0.01% BHT (Butylated hydroxytoluene) as an antioxidant.

Protocol: Measuring Fluidity via Fluorescence Anisotropy

Objective: Quantify the disordering effect of DHA-SM using the DPH probe.

Rationale: DPH (1,6-diphenyl-1,3,5-hexatriene) partitions into the hydrophobic core. Its rotation is hindered in rigid membranes (High Anisotropy,

Step-by-Step:

-

Liposome Prep:

-

Mix DOPC:Cholesterol (70:30) as a control "raft" model.

-

Mix DOPC:DHA-SM:Cholesterol (40:30:30) as the experimental group.

-

Dry under

stream; hydrate with PBS buffer; extrude through 100nm polycarbonate filters.

-

-

Labeling:

-

Add DPH (in acetone) to liposomes at a molar ratio of 1:500 (Probe:Lipid).

-

Incubate 30 min at 37°C in the dark.

-

-

Measurement:

-

Use a spectrofluorometer with polarizers.

-

Excitation: 360 nm | Emission: 430 nm.

-

Calculate Anisotropy (

):

-

-

Data Interpretation:

-

Control (16:0-SM/Chol): Expect

(Rigid). -

Experimental (DHA-SM/Chol): Expect

(Fluid). -

Note: If

remains high, the DHA-SM has likely oxidized or failed to incorporate.

-

Physiological & Pharmacological Implications[3][4][5]

The Retinal Context

The retina contains the highest concentration of DHA in the body. While most is in Phosphatidylcholine (PC), trace amounts of DHA-SM may play a specific role in the photoreceptor disc membranes .

-

Rhodopsin Activation: Rhodopsin (a GPCR) requires a fluid environment to undergo the conformational change upon photon absorption. DHA-SM provides a "super-fluid" matrix that supports the rapid kinetics of visual transduction, distinct from the structural stability provided by saturated SMs.

Liposomal Drug Delivery

DHA-SM is a candidate for "smart" liposomes.

-

Fusogenicity: The cone shape of DHA-SM induces negative curvature stress, making liposomes more prone to fusion with cellular membranes compared to rigid DSPC/Chol liposomes.

-

Permeability: Drugs encapsulated in DHA-SM liposomes will have faster release rates due to the disordered acyl chains. This is advantageous for acute delivery scenarios where rapid bioavailability is preferred over long-circulation stealth properties.

Experimental Workflow Diagram

Figure 2: Critical path for synthesizing and validating DHA-SM membrane effects.

References

-

Shaikh, S. R., & Wassall, S. R. (2006). The role of polyunsaturated fatty acids in membrane organization and structure. Chemistry and Physics of Lipids, 144(2), 119-120. Link

-

Wassall, S. R., & Stillwell, W. (2008). Docosahexaenoic acid domains: the ultimate non-raft membrane domain. Chemistry and Physics of Lipids, 153(1), 57-63. Link

- Note: This is the authoritative text on the "Push-Pull" exclusion mechanism of DHA and cholesterol.

-

Kinnun, J. J., et al. (2018). DHA modifies the structure and composition of the raft domain in model systems. Biophysical Journal, 114(2), 380-391. Link

-

Morigaki, E., et al. (1998). Syntheses of Sphingomyelins and Ceramides Bearing a Docosahexaenoyl or Arachidonoyl Group.[2][3] Bioscience, Biotechnology, and Biochemistry, 62(10), 2070-2072.[3] Link

- Source for the synthesis protocol described in Section 4.1.

-

Shiels, H. A., et al. (2015). The sarcoplasmic reticulum and the primitive heart: The role of sphingolipids. Journal of Experimental Biology, 218, 2665-2675. Link

Sources

The Biophysical and Functional Dynamics of DHA-Sphingomyelin in Synaptic Plasticity

The following technical guide is structured to address the biophysical paradox and functional synergy of DHA (Docosahexaenoic Acid) and Sphingomyelin (SM) in the context of synaptic plasticity.

While natural Sphingomyelin is predominantly saturated to maintain membrane order, the term "DHA-Sphingomyelin" often refers to either (1) the biophysical interplay where DHA-rich bulk lipids force SM into ordered domains, or (2) synthetic/engineered DHA-SM analogs used to modulate membrane fluidity in drug delivery and mechanistic research. This guide covers both, focusing on the Lipid Raft Hypothesis as the central engine of synaptic efficacy.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Biophysical & Therapeutic Focus)

Part 1: Executive Summary – The "Raft Paradox"

Synaptic plasticity—the ability of synapses to strengthen (LTP) or weaken (LTD)—relies heavily on the lateral organization of the neuronal plasma membrane. Two lipid species stand at opposite ends of the biophysical spectrum:

-

Sphingomyelin (SM): Rigid, saturated, and high-melting. It complexes with cholesterol to form Lipid Rafts (Liquid-ordered phase,

), which serve as platforms for receptor clustering (e.g., AMPAR, NMDAR, TrkB). -

DHA (22:6n-3): Highly flexible, polyunsaturated, and space-filling. It typically resides in the Non-Raft (Liquid-disordered phase,

) bulk membrane (esterified to PE or PS).

The Core Mechanism: The "Role of DHA-Sphingomyelin" is defined by Phase Separation . The extreme disorder of DHA in the bulk membrane creates an "aversion" force that compresses SM and cholesterol into tighter, more stable rafts. This segregation is critical for high-fidelity signal transduction. Conversely, Synthetic DHA-SM (where DHA is forced onto the sphingosine backbone) acts as a potent "Raft Disruptor," used experimentally to prove that acyl chain saturation is required for raft integrity.

Part 2: Molecular Dynamics & Signaling Pathways

The Exclusion Principle (The Biological Standard)

In healthy neurons, DHA is excluded from SM-rich rafts. This exclusion increases the line tension at the raft/non-raft interface, stabilizing the raft domains where synaptic receptors reside.

-

Mechanism: DHA's rapid conformational changes (populating multiple rotameric states) are sterically incompatible with the rigid steroid ring of cholesterol.

-

Result: Cholesterol is "pushed" toward SM, enhancing raft rigidity. This clusters Post-Synaptic Density (PSD-95) proteins, locking AMPA receptors in place for Long-Term Potentiation (LTP).

The Synthetic Disruptor (DHA-SM)

When DHA is artificially esterified to sphingomyelin (creating DHA-SM ), or when metabolic errors force PUFA incorporation into SM:

-

Effect: The "kinked" structure of DHA prevents tight packing with cholesterol.

-

Outcome: Raft disassembly. Receptors diffuse away from the synapse (lateral dispersion), leading to synaptic silencing or LTD.

-

Therapeutic Utility: DHA-SM liposomes are being explored to increase membrane permeability for drugs crossing the Blood-Brain Barrier (BBB), leveraging this "disruptive" fusogenic property.

The Metabolic Crosstalk (SMase Pathway)

DHA regulates the enzymatic breakdown of SM.

-

Enzyme: Neutral Sphingomyelinase (nSMase).

-

Action: Hydrolyzes SM into Ceramide (pro-apoptotic, raft-destabilizing).

-

DHA Role: DHA inhibits nSMase activity, preserving the SM pool and maintaining raft integrity.

Visualization: The Lipid Raft "Push-Pull" Mechanism

The following diagram illustrates how DHA (in bulk) stabilizes SM rafts, while DHA within SM disrupts them.

Caption: The "Exclusion Model" (Blue/Green) shows natural DHA stabilizing SM rafts via phase separation. The "Disruption Model" (Red) shows how synthetic DHA-SM breaks raft integrity.

Part 3: Experimental Protocols

Protocol A: Synthesis of DHA-SM Enriched Liposomes (Fusogenic Probes)

Purpose: To create highly fusogenic vesicles for drug delivery or to study raft disruption in vitro.

Reagents:

-

D-erythro-sphingosine (Avanti Polar Lipids).

-

DHA-NHS ester (N-hydroxysuccinimide).

-

Chloroform/Methanol (2:1 v/v).

Methodology:

-

Acylation: Dissolve sphingosine (10 mg) in dry dichloromethane. Add 1.2 equivalents of DHA-NHS ester and triethylamine (catalyst).

-

Reaction: Stir under Argon at RT for 12 hours. Monitor via TLC (Chloroform/MeOH 95:5).

-

Purification: Flash chromatography on silica gel to isolate N-docosahexaenoyl-sphingomyelin (DHA-SM) .

-

Liposome Formation:

-

Mix DHA-SM : Cholesterol : DOPC (40:30:30 mol%).

-

Dry under nitrogen flow to form a thin film.

-

Hydrate with PBS (pH 7.4) to 1 mM lipid concentration.

-

Extrusion: Pass 21 times through a 100 nm polycarbonate filter.

-

-

Validation: Measure Size (DLS) and Zeta Potential. Expect ~110 nm vesicles with high fluidity (measured via DPH anisotropy).

Protocol B: Targeted Lipidomics (SM/DHA Profiling)

Purpose: To quantify the ratio of Saturated SM vs. DHA-containing lipids in neuronal tissue.

Workflow:

-

Extraction: Homogenize hippocampal tissue. Perform Bligh & Dyer extraction (Chloroform/MeOH/Water).

-

Separation: Use UPLC (C18 column).

-

Mobile Phase A: 60:40 Acetonitrile/Water (10mM Ammonium Formate).

-

Mobile Phase B: 90:10 Isopropanol/Acetonitrile.

-

-

MS/MS Detection (Triple Quadrupole):

-

Target 1 (Natural SM): Precursor 703.6 (d18:1/16:0)

Product 184 (Phosphocholine headgroup). -

Target 2 (DHA-PE): Precursor 790.5 (18:0/22:6)

Product 327 (DHA fragment). -

Target 3 (Trace DHA-SM): Precursor ~777.6 (d18:1/22:6)

Product 184.

-

-

Data Analysis: Calculate the Unsaturation Index of the SM pool. A rise in Target 3 indicates metabolic stress or raft destabilization.

Part 4: Data Summary & Comparative Analysis

The following table contrasts the biophysical properties of standard Brain Sphingomyelin against DHA-Sphingomyelin, highlighting why the brain prefers segregation.

| Feature | Brain Sphingomyelin (Natural) | DHA-Sphingomyelin (Synthetic/Trace) | Impact on Synapse |

| Acyl Chain | Palmitic (16:0) or Stearic (18:0) | Docosahexaenoic (22:6n-3) | Natural: High Order / DHA-SM: High Chaos |

| Phase Behavior | Liquid Ordered ( | Liquid Disordered ( | DHA-SM fails to form rafts. |

| Cholesterol Affinity | High (Umbrella Effect) | Low (Steric Clash) | DHA-SM displaces cholesterol. |

| Transition Temp ( | High (~41°C) | Low (< -10°C) | DHA-SM increases fluidity excessively. |

| Receptor Clustering | Promotes (AMPAR/NMDAR) | Disrupts (Lateral Diffusion) | Natural SM stabilizes LTP; DHA-SM mimics LTD. |

Part 5: Signaling Pathway Visualization

This diagram details the metabolic regulation where DHA prevents the degradation of Sphingomyelin, thereby preserving synaptic structure.

Caption: The "Neuroprotective Loop." DHA inhibits Sphingomyelinase, preventing the conversion of Raft-forming SM into Raft-destroying Ceramide.

Part 6: References

-

Wassall, S. R., & Stillwell, W. (2008).[1] Docosahexaenoic acid domains: the ultimate non-raft membrane domain. Chemistry and Physics of Lipids, 153(1), 57-63. Link

-

Barenholz, Y. (2004). Sphingomyelin and cholesterol: from membrane biophysics to patient's bed. Sub-cellular Biochemistry, 37, 167-215. Link

-

Shaikh, S. R., et al. (2015). N-3 polyunsaturated fatty acids, lipid rafts, and T cell signaling. European Journal of Pharmacology, 785, 2-9. Link

-

Kornhuber, J., et al. (2011). Acid sphingomyelinase-ceramide system as a novel therapeutic target for cognitive aging. Molecular Psychiatry, 16, 122-123. Link

-

Egawa, D., et al. (2016). Synthesis and properties of sphingomyelin containing docosahexaenoic acid. Bioorganic & Medicinal Chemistry Letters, 26(15), 3663-3666. Link

Sources

Methodological & Application

mass spectrometry analysis of N-Docosahexaenoic sphingomyelin

Application Note: Targeted Quantitation & Structural Characterization of N-Docosahexaenoyl Sphingomyelin (SM d18:1/22:6)

Executive Summary

N-Docosahexaenoyl sphingomyelin (SM d18:1/22:6) is a specialized sphingolipid comprising a sphingosine backbone N-acylated with docosahexaenoic acid (DHA), a highly polyunsaturated omega-3 fatty acid. Unlike the ubiquitous palmitoyl-SM (d18:1/16:0), the N-DHA-SM species is enriched in neuronal membranes and retinal tissues, playing critical roles in membrane fluidity, lipid raft architecture, and signal transduction.

The Analytical Challenge: Quantifying SM d18:1/22:6 presents two primary hurdles:

-

Oxidative Instability: The six double bonds in the DHA moiety are highly susceptible to auto-oxidation during extraction, leading to artifactual signal loss.

-

Isomeric Ambiguity: Standard positive-mode MS/MS relies on the phosphocholine headgroup fragment (m/z 184), which confirms the class (Sphingomyelin) but fails to uniquely identify the fatty acyl chain. Isomers such as SM(d18:2/22:5) could theoretically produce similar precursor masses.

The Solution: This protocol utilizes a Dual-Polarity Strategy . We employ ESI(+) for high-sensitivity quantitation using the [M+H]+ → m/z 184 transition, coupled with an ESI(-) structural validation step using acetate adducts to generate fatty-acid specific fragments (m/z 327).

Biological & Mechanistic Context

N-DHA-SM is not merely a structural component; it is a reservoir for bioactive lipid signaling.[1] Upon hydrolysis by sphingomyelinase, it releases ceramide and eventually free DHA, which is a precursor for neuroprotectin D1.

Key Pathway Interactions:

-

Alzheimer’s Disease: Depletion of DHA-containing phospholipids is a hallmark of AD pathology.

-

Retinal Function: High concentrations in photoreceptor outer segments support rapid signal transduction.

Figure 1: Metabolic trajectory of N-DHA-SM yielding bioactive lipid mediators.

Experimental Protocol: Sample Preparation

Critical Control Point: The inclusion of Butylated Hydroxytoluene (BHT) is mandatory. Without it, up to 40% of N-DHA-SM can be lost to oxidation within 4 hours of extraction.

Reagents:

-

Extraction Solvent: Methyl-tert-butyl ether (MTBE) / Methanol (3:1 v/v).

-

Antioxidant: 0.01% (w/v) BHT added to the Methanol.[2]

-

Internal Standard (IS): SM(d18:1/18:1)-d9 (Avanti Polar Lipids). Do not use a natural SM species present in the sample.

Step-by-Step "Antioxidant" Extraction:

-

Tissue Homogenization: Homogenize 10 mg tissue (brain/retina) in 300 µL Methanol (containing 0.01% BHT) on ice.

-

IS Spike: Add 10 µL of Internal Standard (1 µM stock).

-

MTBE Addition: Add 1000 µL MTBE. Vortex for 1 hour at 4°C (shaking is preferred to sonication to reduce heat/oxidation).

-

Phase Separation: Add 250 µL MS-grade water to induce phase separation.

-

Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

-

Collection: Collect the upper organic phase (MTBE layer).

-

Note: Unlike Chloroform/MeOH (Bligh-Dyer), the lipid-rich phase is on top, making collection easier and cleaner.

-

-

Drying: Evaporate under a gentle stream of Nitrogen. Do not use heat.

-

Reconstitution: Reconstitute in 100 µL Methanol/Isopropanol (1:1) for LC-MS injection.

LC-MS/MS Methodology

We utilize a Reverse Phase (C18) separation. HILIC is unsuitable here because it co-elutes all SM species based on the headgroup, causing ion suppression and preventing the separation of N-DHA-SM from the highly abundant Palmitoyl-SM.

Chromatography Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 55°C (Improves peak shape for lipids).

-

Mobile Phase A: 60:40 ACN:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 40% B

-

2-12 min: Linear ramp to 99% B

-

12-14 min: Hold 99% B (Elution of N-DHA-SM usually occurs around 8-9 min, earlier than saturated SMs).

-

Mass Spectrometry Parameters (Triple Quadrupole):

A. Primary Quantitation (ESI Positive Mode)

-

Mechanism: Detection of the characteristic phosphocholine headgroup.[3][4]

-

Precursor: [M+H]+ = 775.6

-

Product: [Phosphocholine]+ = 184.1[5]

B. Structural Confirmation (ESI Negative Mode - Optional/Qualitative)

-

Mechanism: Acetate adduct formation allows fragmentation of the amide bond, releasing the fatty acyl chain.

-

Mobile Phase Modifier: Must add 5mM Ammonium Acetate to observing this adduct effectively.

-

Precursor: [M+CH3COO]- = 833.6

-

Product: [DHA-H]- = 327.3 (Specific to 22:6 fatty acid).

Table 1: MRM Transitions for N-DHA-SM Analysis

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Purpose |

| SM d18:1/22:6 | (+) | 775.6 | 184.1 | 35 | Quantitation |

| SM d18:1/22:6 | (-) | 833.6 | 327.3 | 45 | Confirmation |

| SM d18:1/16:0 | (+) | 703.6 | 184.1 | 35 | Reference Lipid |

| SM d18:1/18:1-d9 | (+) | 738.6 | 184.1 | 35 | Internal Standard |

Workflow Visualization

The following diagram illustrates the analytical logic, distinguishing between the Quantitation path (high sensitivity) and the Validation path (high specificity).

Figure 2: Dual-polarity workflow for robust N-DHA-SM analysis.

Data Analysis & Calculation

Identification Criteria:

-

Retention Time: N-DHA-SM (22:6) will elute earlier than SM 24:1 and SM 24:0 due to the high degree of unsaturation (6 double bonds), despite the similar carbon count.

-

Mass Accuracy: Precursor m/z 775.6 ± 0.5 Da.

Quantitation Formula:

Calculate the concentration (

-

Where RF (Response Factor) is assumed to be 1.0 unless a purified N-DHA-SM standard is available for a calibration curve.

-

Note: Due to the "kinked" structure of DHA, ionization efficiency may differ slightly from saturated SMs. For absolute quantitation, a standard addition method is recommended.

References

-

LIPID MAPS® Structure Database. Sphingomyelin (SM) d18:1/22:6 Structure and Exact Mass. [Link]

-

Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. (Basis for extraction, modified to MTBE). [Link]

-

Hsu, F. F., & Turk, J. (2000). Structural determination of sphingomyelin by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry. (Defines the m/z 184 and negative mode fragmentation pathways). [Link]

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[6] (The MTBE protocol source). [Link]

Sources

- 1. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.amolf.nl [ir.amolf.nl]

- 6. d-nb.info [d-nb.info]

Application Note: Precision Isolation of DHA-Sphingomyelin (d18:1/22:6) via Reversed-Phase HPLC

[1][2][3][4][5]

Abstract & Strategic Overview

Sphingomyelin (SM) species containing docosahexaenoic acid (DHA, 22:6n-3) are critical functional components of neuronal membranes and lipid rafts, implicated in signal transduction and neuroprotection. However, isolating specific SM molecular species is notoriously difficult due to the "lipidome complexity"—a crude extract may contain over 100 distinct phospholipid species with overlapping physicochemical properties.

This guide details a Two-Dimensional Purification Strategy designed to isolate DHA-SM (d18:1/22:6) with >95% purity. Unlike standard protocols that attempt direct separation, this workflow prioritizes Class Fractionation (removing PC/PE interferences) followed by Species-Specific Reversed-Phase HPLC .

The Separation Logic (ECN Concept)

In Reversed-Phase (RP) chromatography, lipid retention is governed by the Equivalent Carbon Number (ECN) :

DHA-SM (Total Carbons ~40, DB=7) has a significantly lower ECN than the abundant Palmitoyl-SM (d18:1/16:0, ECN ~34). This drastic difference in hydrophobicity allows DHA-SM to elute early in the chromatogram, provided the bulk phosphatidylcholine (PC) matrix—which often co-elutes—is removed first.

Strategic Workflow Diagram

Caption: Workflow for isolating DHA-SM. Critical step: Class fractionation prevents PC species from co-eluting with the target SM during the RP-HPLC stage.

Protocol 1: Sample Preparation & Class Fractionation

Objective: Remove neutral lipids (NL) and Phosphatidylcholines (PC) which often mask SM peaks in RP-HPLC.

Mechanism: Aminopropyl (

Materials

-

Cartridges: Aminopropyl (

) SPE columns (500 mg bed). -

Solvents: Chloroform (

), Methanol (

Step-by-Step

-

Conditioning: Wash SPE column with 4 mL hexane.

-

Loading: Dissolve crude lipid extract (up to 20 mg) in minimal

and load onto the column. -

Elution 1 (Neutral Lipids): Elute with 4 mL

:IPA (2:1). Discard this fraction (contains cholesterol/TAGs). -

Elution 2 (PC/PE Removal): Elute with 4 mL

. Discard (contains PC, PE). -

Elution 3 (Sphingomyelin Recovery): Elute with 4 mL

containing 2% Acetic Acid or 0.2M Ammonium Acetate .-

Note: SM binds tighter than PC to aminopropyl phases due to hydrogen bonding with the amide group.

-

-

Drying: Evaporate the SM fraction under

gas and store at -20°C.

Protocol 2: Preparative RP-HPLC Isolation

Objective: Isolate d18:1/22:6 SM from other SM species (e.g., 16:0, 18:0, 24:1).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (Octadecyl), 5µm, 10 x 250 mm (Semi-Prep) | High carbon load required for methylene selectivity. |

| Mobile Phase A | Methanol : Water : Ammonium Formate (74 : 25 : 1) | Water increases hydrophobic retention of saturated species. |

| Mobile Phase B | Methanol : Isopropanol (80 : 20) | IPA ensures solubility of long-chain SMs and sharpens peaks. |

| Flow Rate | 3.0 - 5.0 mL/min | Adjusted for column diameter (maintain linear velocity). |

| Temperature | 40°C | Reduces mobile phase viscosity and improves mass transfer. |

| Detection | UV 205 nm | DHA's 6 double bonds absorb strongly here. Saturated SMs are invisible. |

Gradient Program

-

0-5 min: 100% A (Isocratic hold to elute very polar impurities).

-

5-30 min: Linear gradient to 100% B.

-

30-40 min: Hold 100% B (Elution of very long chain saturated SMs like 24:0).

Execution Steps

-

Equilibration: Flush column with 100% B for 10 mins, then 100% A for 15 mins. Lipids are notorious for "ghost peaks" from previous runs.

-

Injection: Dissolve the enriched SM fraction (from Protocol 1) in 100% Methanol (avoid Chloroform as it distorts early peaks). Inject 100-500 µL.

-

Fraction Collection:

-

Target Window: DHA-SM (d18:1/22:6) will elute early relative to the main SM peak cluster.

-

Visual Cue: Look for the first major peak absorbing at 205nm. Saturated SMs (16:0) elute later and have low UV response.

-

-

Post-Run: Wash column with

:MeOH (1:1) if back-pressure rises (removes precipitated lipids).

Data Analysis & Expected Results